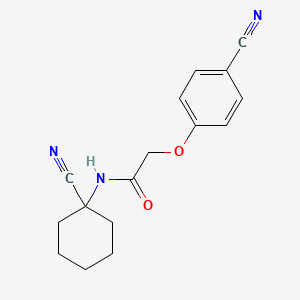

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide, commonly known as CPP-ACP, is a bioactive compound that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a white crystalline powder that is water-soluble and has a molecular weight of 397.48 g/mol.

Mecanismo De Acción

CPP-ACP works by binding to tooth surfaces and forming a protective layer that prevents demineralization and promotes remineralization. It also inhibits the growth and metabolism of cariogenic bacteria by disrupting their cell membranes and altering their gene expression. CPP-ACP has also been found to enhance the uptake of calcium and phosphate ions, which are essential for remineralization.

Biochemical and Physiological Effects

CPP-ACP has been shown to increase the microhardness and mineral content of enamel and dentin, making them more resistant to acid dissolution. It also reduces the solubility of calcium phosphate, which helps to prevent the formation of caries lesions. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CPP-ACP in lab experiments is its ability to mimic the natural process of enamel and dentin remineralization. It is also relatively easy to synthesize and can be incorporated into various dental materials. However, CPP-ACP has some limitations, such as its sensitivity to pH and temperature changes, which may affect its stability and effectiveness.

Direcciones Futuras

There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its stability and effectiveness. Another area of focus is the investigation of its potential in treating other dental conditions such as periodontitis and pulpitis. Additionally, there is a need for more clinical studies to evaluate its safety and efficacy in humans.

Conclusion

CPP-ACP is a promising bioactive compound that has shown potential in preventing and treating dental caries. Its ability to remineralize enamel and dentin, inhibit the growth of cariogenic bacteria, and improve the mechanical properties of dental materials make it a valuable tool in the field of dentistry. Further research is needed to fully explore its therapeutic potential and develop new applications.

Métodos De Síntesis

CPP-ACP can be synthesized through a reaction between 1-cyanocyclohexane and 4-cyanophenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product, CPP-ACP.

Aplicaciones Científicas De Investigación

CPP-ACP has been extensively studied for its potential in preventing and treating dental caries. It has been found to be effective in remineralizing enamel and dentin, reducing the progression of caries lesions, and inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. CPP-ACP has also been investigated for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving the mechanical properties of dental materials.

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJJZQXJQDOOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)

![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)

![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)